sftx-3.3

Calcium channel pharmacology P-type calcium channels Polyamine toxins

Select sFTX-3.3 for its unique amide carbonyl oxygen—absent in native FTX and FTX-3.3—conferring a distinct pharmacological profile. Broad-spectrum Ca2+ channel antagonist: IC50 0.24 mM (P-type), 0.70 mM (N-type), similar L-type potency. Critically, sFTX-3.3 reduces whole-cell Na+ current ~15% at 100 μM, an effect absent with FTX-3.3. Substitution yields unpredictable results. Ideal for SAR studies, neuroprotective lead discovery, and presynaptic function assays.

Molecular Formula C12H29N7O
Molecular Weight 287.41 g/mol
Cat. No. B1241923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesftx-3.3
Synonymspolyamine sFTX-3.3
sFTX 3.3
sFTX-3.3
Molecular FormulaC12H29N7O
Molecular Weight287.41 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCCCNCCCN)N)CN=C(N)N
InChIInChI=1S/C12H29N7O/c13-5-2-6-17-7-3-9-18-11(20)10(14)4-1-8-19-12(15)16/h10,17H,1-9,13-14H2,(H,18,20)(H4,15,16,19)/t10-/m0/s1
InChIKeyCHIHEOCAOMXRKN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SFTX-3.3 Procurement Guide: A Structurally Distinct Polyamine Amide Calcium Channel Antagonist


SFTX-3.3 is a synthetic funnel web spider toxin, a polyamine amide analogue of FTX, the toxin fraction isolated from the venom of Agelenopsis aperta [1]. It functions as a calcium ion channel antagonist, exhibiting inhibitory activity against P-type and N-type calcium channels [2]. Critically, the structure of sFTX-3.3 contains an amide carbonyl oxygen that is absent from the predicted structure of native FTX, resulting in a distinct pharmacological profile [1].

Why FTX-3.3 and Other Spider Toxin Analogs Cannot Replace SFTX-3.3


While several polyamine spider toxins and their analogs, such as FTX-3.3, Orn-FTX-3.3, and Lys-FTX-3.3, target voltage-gated calcium channels, they exhibit significant differences in potency, channel subtype selectivity, and off-target activity [1]. sFTX-3.3 possesses a unique amide carbonyl group that distinguishes it from FTX-3.3, leading to a different pharmacological fingerprint [2]. Specifically, sFTX-3.3 demonstrates differential inhibition of sodium currents, an effect not observed with FTX-3.3, and displays distinct sensitivities across P-, N-, and L-type channels . Therefore, substituting sFTX-3.3 with a seemingly similar analog, such as FTX-3.3, will yield fundamentally different and often unpredictable experimental results.

SFTX-3.3 Product-Specific Quantitative Evidence: Direct Comparisons with Key Analogs


SFTX-3.3 vs. FTX-3.3: Direct Comparison of Potency Against P-Type Calcium Channels

In a direct head-to-head comparison using whole-cell patch-clamp of P-type calcium channels in rat cerebellar Purkinje neurons, FTX-3.3 (IC50 ≈ 0.13 mM) is approximately twice as potent as sFTX-3.3 (IC50 ≈ 0.24 mM) [1].

Calcium channel pharmacology P-type calcium channels Polyamine toxins

SFTX-3.3 vs. FTX-3.3: Quantitative Differences in N-Type Calcium Channel Inhibition

In the same direct head-to-head comparison, the difference in potency against N-type calcium channels is more pronounced, with FTX-3.3 (IC50 ≈ 0.24 mM) being approximately 3-fold more potent than sFTX-3.3 (IC50 ≈ 0.70 mM) [1].

Calcium channel pharmacology N-type calcium channels Polyamine toxins

SFTX-3.3 vs. FTX-3.3: Differential Block of L-Type Calcium Channels

sFTX-3.3 and FTX-3.3 exhibit different efficacies in blocking L-type calcium channels. At a concentration of 1 mM, sFTX-3.3 blocks 50% of Bay K8644-enhanced L-type current, while FTX-3.3 achieves a 65% block at a lower concentration of 0.5 mM [1].

Calcium channel pharmacology L-type calcium channels Polyamine toxins

SFTX-3.3 Exhibits Unique Sodium Current Inhibition Not Observed with FTX-3.3

sFTX-3.3 (100 μM) reduces whole-cell sodium current recorded from SK.N.SH human neuroblastoma cells by approximately 15%, whereas FTX-3.3, even at a higher concentration of 200 μM, does not affect this current . This differential effect is attributed to the presence of an amide function in sFTX-3.3 .

Sodium channels Off-target pharmacology Polyamine toxins

SFTX-3.3 vs. FTX-3.3: Differential Inhibition of Acetylcholine Release

Both compounds reduce acetylcholine release at mouse motor nerve terminals, but with different potencies. FTX-3.3 (10-30 μM) reversibly reduces release by approximately 70-90%, while sFTX-3.3 (100-300 μM) achieves a 40-60% reduction .

Acetylcholine release Presynaptic calcium currents Polyamine toxins

SFTX-3.3 Serves as a Scaffold for the Discovery of Neuroprotective Lead Compounds

sFTX-3.3 has been used as a scaffold to generate a combinatorial library of polyamine compounds, from which L-Arginyl-3,4-Spermidine (L-Arg-3,4) emerged as a lead neuroprotective compound [1]. L-Arg-3,4 was found to be neuroprotective in several in vitro models of neurodegeneration and in vivo ischaemia without suppressing synaptic transmission [1].

Neuroprotection Drug discovery Polyamine libraries

Optimal SFTX-3.3 Application Scenarios Based on Quantitative Comparative Evidence


Investigating Differential Pharmacology of P-, N-, and L-Type Calcium Channels

sFTX-3.3 is an ideal research tool for experiments requiring a broad-spectrum calcium channel antagonist with a distinct potency profile across channel subtypes. Researchers can use the established IC50 values (0.24 mM for P-type, 0.70 mM for N-type, and similar potencies for L-type) to design experiments that selectively probe the contribution of each channel type in complex physiological systems [1]. Its unique selectivity profile, especially when compared directly to FTX-3.3, makes it a valuable comparator in pharmacological studies [1].

Experiments Requiring Minimal Off-Target Sodium Channel Interference

In assays where preserving sodium channel function is paramount, sFTX-3.3 should be avoided. Quantitative data demonstrates that sFTX-3.3 (100 μM) reduces whole-cell sodium current by approximately 15%, an effect absent with the analog FTX-3.3 at a higher concentration . Therefore, FTX-3.3 is the superior choice for experiments where sodium channel activity must remain unaffected.

Medicinal Chemistry Campaigns for Polyamine-Based Neuroprotective Agents

The proven use of sFTX-3.3 as a scaffold for generating polyamine libraries and identifying neuroprotective leads like L-Arg-3,4 [2] makes it a compelling starting point for medicinal chemistry programs. Researchers in drug discovery can procure sFTX-3.3 for the purpose of synthesizing novel analogs and exploring structure-activity relationships (SAR) around the polyamine core, a route not well-established for other related toxins.

Studies on Presynaptic Calcium Influx and Acetylcholine Release at the Neuromuscular Junction

sFTX-3.3 is a validated tool for studying presynaptic function, having been shown to reduce the duration of the slow component of presynaptic calcium currents by approximately 50% at 100 μM and reduce acetylcholine release by 40-60% at 100-300 μM in mouse motor nerve terminals . However, researchers should note that FTX-3.3 is a more potent and efficacious modulator in this system .

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